
3-氟丙磺酸甲酯
概述
描述
The compound "3-Fluoropropyl methanesulfonate" is not directly mentioned in the provided papers, but the research context involves related fluorinated methanesulfonate compounds and their derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. The studies explore various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated methanesulfonate derivatives is a key focus in several studies. For instance, the iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) is reported to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high regio- and enantioselectivity . Another study presents a nucleophilic fluoroalkylation methodology to prepare alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes with excellent yields . Additionally, azetidinium methanesulfonates have been synthesized using heat-induced cyclization of 3-methanesulfonyloxypropyl amines, which efficiently incorporate radioactive [18F]fluoride for the synthesis of 3-[18F]fluoropropyl tertiary amines .
Molecular Structure Analysis
The molecular structure of fluorinated methanesulfonate derivatives is crucial for understanding their reactivity and potential applications. The absolute configuration of fluorinated derivatives obtained from the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was determined by X-ray diffraction analysis, highlighting the importance of molecular structure in achieving high enantioselectivity . The crystal and molecular structures of various acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives have also been reported, providing insights into the electron delocalization and bond lengths in these compounds .
Chemical Reactions Analysis
The reactivity of methanesulfonates with biological molecules such as acetylcholinesterase has been studied, revealing that methanesulfonates can form an inactive methanesulfonyl-enzyme derivative, which is desulfonylated by reaction with thiocholine . The chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds has shown that methanesulfonyl fluoride is substantially less reactive towards hydrogen bonding and cupric complex coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated methanesulfonate derivatives are diverse and influence their practical applications. The water solubility, vapor pressure, heat of vaporization, and solubility parameter of methanesulfonyl fluoride have been characterized, indicating that it is a weaker hydrogen bond acceptor compared to phosphorus esters . The synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond-forming strategy has been developed, showcasing the tunability of these compounds as substituted methyl synthons .
科学研究应用
放射合成应用
- 氟丙胺的放射合成:当加热时,3-甲磺酰氧基丙基叔胺环化形成氮环甲磺酸甲酯部分。这些部分在掺入放射性 [18F] 氟化物时很有效,这对于合成 3-[18F] 氟丙基叔胺至关重要 (Kiesewetter & Eckelman,2004 年)。
化学反应
- 氟化物对乙酰胆碱酯酶反应的影响:氟化物会影响甲磺酸甲酯与乙酰胆碱酯酶的反应,影响磺酰化过程和结合动力学 (Greenspan & Wilson,1970 年)。
- 亲核氟取代反应:用于溴化物或甲磺酸甲酯的亲核取代的试剂 Et3N.2HF,产生的不需要的消除副产物有限,突出了氟化的便捷方法 (Giudicelli、Picq & Veyron,1990 年)。
生化应用
- 乙酰胆碱酯酶反应加速:甲磺酰氟是一种有效的抑制剂,已显示与乙酰胆碱酯酶反应,形成受取代铵离子影响的衍生物。这对理解酶抑制具有重要意义 (Kitz & Wilson,1963 年)。
工业应用
- 离子液体中的酯化:甲磺酸甲酯用于在离子液体中用烷基卤化物酯化羧酸,显示出广泛的适用性和温和、绿色的条件 (Brinchi、Germani & Savelli,2003 年)。
- 微生物代谢:甲磺酸甲酯的衍生物甲磺酸被各种需氧菌代谢,但不被厌氧菌代谢,在硫的生物地球化学循环中发挥作用 (Kelly & Murrell,1999 年)。
合成化学
- 糖基甲磺酸甲酯的合成:糖基甲磺酸甲酯在二芳基硼酸的催化下进行区域和立体选择性偶联。这在合成化学中具有重要意义,特别是在二糖的合成中 (D’Angelo & Taylor,2016 年)。
电化学
- 在电沉积中的作用:甲磺酸 (MSA) 用于电沉积工艺,特别是在 Cu-Sn 合金的沉积中,氟表面活性剂在这些工艺中起着重要作用 (Pewnim & Roy,2015a),(Pewnim & Roy,2015b)。
分析化学
- 荧光分析:使用 N-甲基吖啶酮荧光团可以灵敏且选择性地测定甲磺酸,展示了一种检测更强酸的方法 (Masuda、Uda、Kamochi & Takadate,2005 年)。
电池技术
- 高压电池性能:甲磺酸三甲酯基硅烷用作高压电池中的界面稳定添加剂,增强了电池的性能和稳定性 (Lim、Cho、Kim & Yim,2016 年)。
作用机制
Target of Action
3-Fluoropropyl Methanesulfonate is a biological alkylating agent . The primary targets of 3-Fluoropropyl Methanesulfonate are the alkyl-oxygen bonds within the intracellular milieu .
Mode of Action
The structure of the alkyl group of 3-Fluoropropyl Methanesulfonate esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
The methane sulfonate esters of dihydric and polyhydric alcohols, such as 3-Fluoropropyl Methanesulfonate, are known to undergo fission and react within the intracellular milieu . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Result of Action
It is known that the compound can act as a natural antioxidant and has been shown to inhibit tumor growth and metastasis in a mouse model .
Action Environment
The action environment of 3-Fluoropropyl Methanesulfonate is largely dependent on the intracellular milieu, where its alkyl-oxygen bonds undergo fission
属性
IUPAC Name |
3-fluoropropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJTTYHDNOOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289903 | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372-04-3 | |
| Record name | 372-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoropropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoropropyl methanesulfonate in studying Vitamin E?
A1: 3-Fluoropropyl methanesulfonate serves as a key reagent in synthesizing a non-radioactive analog of γ-Tocotrienol (γ-T-3), a type of Vitamin E. [] This analog, F-γ-T-3, is crucial for comparison and validation purposes in studies utilizing positron emission tomography (PET) imaging to track Vitamin E distribution in living organisms. [] The research aimed to develop a method for studying Vitamin E biodistribution and dynamics in vivo, not for therapeutic purposes.
Q2: How does the synthesis of F-γ-T-3 using 3-Fluoropropyl methanesulfonate contribute to Vitamin E research?
A2: The synthesis of F-γ-T-3 using 3-Fluoropropyl methanesulfonate provides a non-radioactive counterpart to the radiolabeled [18F]F-γ-T-3 used in PET imaging. [] This is important for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


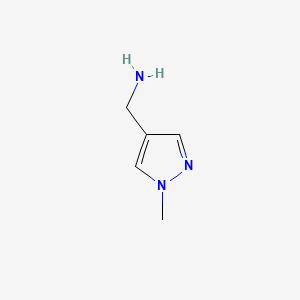

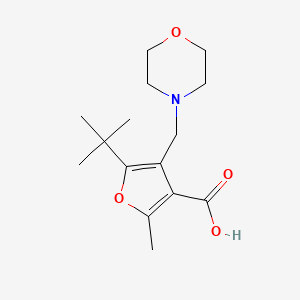

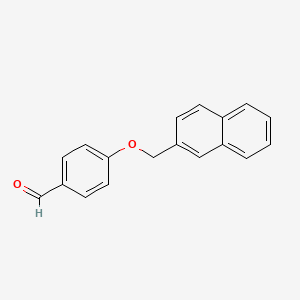
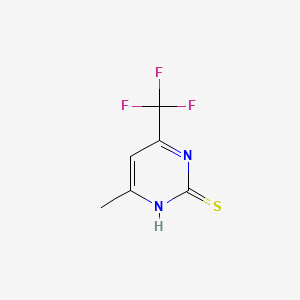
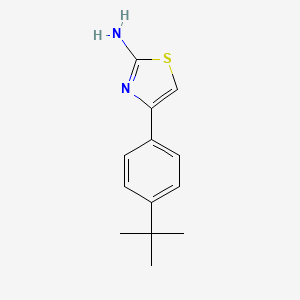
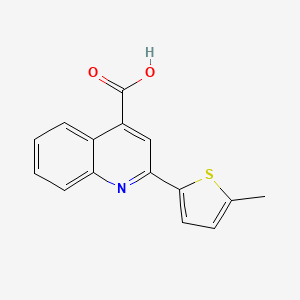
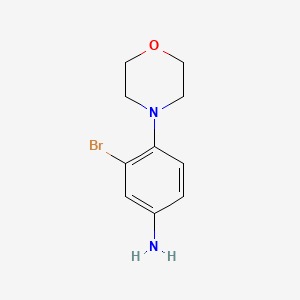
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
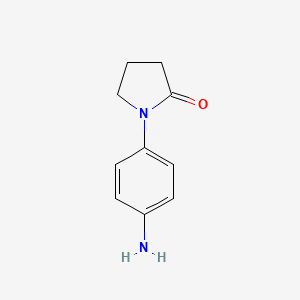
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
